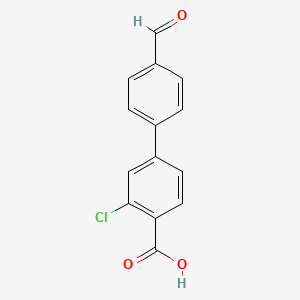

2-Chloro-4-(4-formylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-formylphenyl)benzoic acid is a chemical compound with the molecular formula C14H9ClO3 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 3-chloro-4’-formyl [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-(4-formylphenyl)benzoic acid is 1S/C14H9ClO3/c15-13-7-11 (5-6-12 (13)14 (17)18)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(4-formylphenyl)benzoic acid include a molecular weight of 260.68 .Scientific Research Applications

Advanced Oxidation Processes

CPBA, with its specific functional groups, may find relevance in studies related to advanced oxidation processes (AOPs). AOPs are used for the degradation of recalcitrant compounds in water treatment technologies. The efficiency of these processes often depends on the reactivity of the compounds involved, including their by-products and intermediate degradation products. Research on acetaminophen degradation by AOPs, for example, highlights the importance of understanding the reactivity and by-product toxicity, where similar benzoic acid derivatives are discussed (Qutob et al., 2022).

Drug Development and Pharmaceutical Applications

Compounds structurally related to CPBA, such as salicylic acid derivatives, have been explored for their anti-inflammatory and analgesic activities. Research into novel salicylic acid derivatives, including their synthesis, characterization, and potential as alternative compounds for drug development, suggests a pathway for CPBA's involvement in developing new therapeutic agents. The specific functional groups present in CPBA could make it a candidate for bioactive molecule scaffolding or as a precursor in synthesizing pharmacologically active compounds (Tjahjono et al., 2022).

Environmental Monitoring and Degradation Studies

The study of environmental contaminants often involves the monitoring and degradation analysis of various organic compounds, including benzoic acid derivatives. CPBA’s structural attributes suggest its utility in studying the degradation processes and stability of organic pollutants. Research into the degradation processes of nitisinone, a compound with similarities to CPBA, under various conditions provides insights into the stability and environmental fate of such chemicals (Barchańska et al., 2019).

Synthesis and Chemical Properties

The synthesis and characterization of benzoic acid derivatives are crucial for their application in various fields, including material science and organic chemistry. CPBA could be involved in synthetic protocols for creating compounds with specific pharmacological importance or as intermediates in organic synthesis processes. Reviews on synthetic procedures for related compounds underline the potential methodologies and applications for CPBA in synthetic chemistry (Mazimba, 2016).

Food and Feed Additives

Benzoic acid and its derivatives are widely used as preservatives due to their antibacterial and antifungal properties. Research on benzoic acid's role in regulating gut functions suggests potential health benefits beyond preservation, including digestion and immunity enhancement. This opens up an avenue for CPBA to be explored for similar applications, provided its safety and efficacy are established (Mao et al., 2019).

properties

IUPAC Name |

2-chloro-4-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOXDRBKMYWVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688917 |

Source

|

| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-formylphenyl)benzoic acid | |

CAS RN |

1261946-48-8 |

Source

|

| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)